molecular formula C6H10N2O B6205185 4-(methoxymethyl)-1-methyl-1H-imidazole CAS No. 1892830-48-6

4-(methoxymethyl)-1-methyl-1H-imidazole

Cat. No.: B6205185
CAS No.: 1892830-48-6
M. Wt: 126.2
InChI Key:
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Description

4-(Methoxymethyl)-1-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This specific compound features a methoxymethyl group attached to the fourth carbon and a methyl group attached to the first nitrogen atom of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with methoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to 60°C

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-(formylmethyl)-1-methyl-1H-imidazole or 4-(carboxymethyl)-1-methyl-1H-imidazole.

    Reduction: Formation of 4-(methoxymethyl)-1-methyl-1,2-dihydroimidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Methoxymethyl)-1-methyl-1H-imidazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the methoxymethyl group, resulting in different chemical reactivity and applications.

    4-(Hydroxymethyl)-1-methyl-1H-imidazole: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.

    4-(Methoxymethyl)-1H-imidazole:

Uniqueness: 4-(Methoxymethyl)-1-methyl-1H-imidazole is unique due to the presence of both the methoxymethyl and methyl groups, which impart distinct chemical properties and potential applications. The combination of these substituents enhances its versatility in various chemical reactions and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxymethyl)-1-methyl-1H-imidazole involves the reaction of 1-methylimidazole with formaldehyde and methanol in the presence of an acid catalyst.", "Starting Materials": [ "1-methylimidazole", "formaldehyde", "methanol", "acid catalyst" ], "Reaction": [ "Add 1-methylimidazole to a reaction flask", "Add formaldehyde and methanol to the reaction flask", "Add an acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract with a suitable solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS No.

1892830-48-6

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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